XLogP3 Lipophilicity: 7.0 vs. -0.3 (Methyl) and 1.4 (Phenyl) – A 5.6 to 8.3 Log Unit Differential
The target compound exhibits an exceptionally high computed lipophilicity (XLogP3-AA = 7.0) compared to its small-substituent analogs. This value is 7.3 log units above that of 6-methyl-1,3,5-triazine-2,4-diamine (XLogP3-AA = -0.3) and 5.6 log units above benzoguanamine (XLogP3 = 1.4) [1][2]. Even the next-longer homolog, 6-heptadecyl-1,3,5-triazine-2,4-diamine, has an XLogP3-AA of 8.1, placing the pentadecyl derivative in a specific lipophilicity band (XLogP3 7.0–8.1) that balances membrane insertion with aqueous-phase compatibility [3]. The 6-tetradecyl analog (C17H33N5, MW 307.5) is predicted to have an XLogP3 of approximately 6.0–6.5 by interpolation, confirming that each two‑carbon increment in chain length raises logP by roughly 0.5 units .
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 7.0 |
| Comparator Or Baseline | 6-Methyl: XLogP3-AA = -0.3; Benzoguanamine (6-phenyl): XLogP3 = 1.4; 6-Heptadecyl: XLogP3-AA = 8.1; 6-Tetradecyl: ~6.0–6.5 (estimated) |
| Quantified Difference | ΔXLogP3: +7.3 (vs. methyl), +5.6 (vs. phenyl), -1.1 (vs. heptadecyl), ~+0.5–1.0 (vs. tetradecyl) |
| Conditions | Computed using XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
A logP of ~7 implies superior membrane permeability and lipid compartment accumulation, making the pentadecyl derivative more suitable for intracellular target engagement than shorter-chain or aromatic analogs.
- [1] PubChem Compound Summary. 6-Pentadecyl-1,3,5-triazine-2,4-diamine. PubChem CID 11970482. https://pubchem.ncbi.nlm.nih.gov/compound/11970482 View Source
- [2] PubChem Compound Summary. Acetoguanamine (6-Methyl-1,3,5-triazine-2,4-diamine). PubChem CID 10949. https://pubchem.ncbi.nlm.nih.gov/compound/10949 View Source
- [3] PubChem Compound Summary. 6-Heptadecyl-1,3,5-triazine-2,4-diamine. PubChem CID 17329. https://pubchem.ncbi.nlm.nih.gov/compound/17329 View Source
